Cas no 953780-71-7 ((R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride)
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 953780-71-7
- (1R)-1-(5-methoxypyridin-2-yl)ethylamine hydrochloride
- (R)-1-(5-Methoxypyridin-2-yl)ethanaminehydrochloride
- (1R)-1-(5-methoxypyridin-2-yl)ethanaminium chloride
- (1R)-1-(5-methoxypyridin-2-yl)ethanamine hydrochloride
- (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
- SKJVRWVWDMKPFB-FYZOBXCZSA-N
- (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine hydrochloride
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- Inchi: 1S/C8H12N2O.ClH/c1-6(9)8-4-3-7(11-2)5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1
- InChI Key: SKJVRWVWDMKPFB-FYZOBXCZSA-N
- SMILES: Cl.O(C)C1=CN=C(C=C1)[C@@H](C)N
Computed Properties
- Exact Mass: 188.0716407g/mol
- Monoisotopic Mass: 188.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1Ų
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750446-1g |
(r)-1-(5-Methoxypyridin-2-yl)ethan-1-amine hydrochloride |
953780-71-7 | 98% | 1g |
¥3934.00 | 2024-04-24 | |
| Crysdot LLC | CD11004398-1g |
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride |
953780-71-7 | 97% | 1g |
$556 | 2024-07-19 |
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Chemical Profile of (R)-1-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride (CAS No. 953780-71-7)
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, identified by its CAS number 953780-71-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amine derivatives, featuring a pyridine core with methoxy and ethylamine functional groups. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug formulation.
The< strong>pyridine moiety in this molecule is a common pharmacophore found in numerous bioactive agents, contributing to its potential biological activity. Pyridine derivatives are widely studied for their roles in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of a< strong>5-methoxypyridin-2-yl group introduces additional electronic properties that can influence the compound's interactions with biological targets. This structural feature is particularly relevant in the design of molecules targeting neurological and cardiovascular diseases, where precise steric and electronic tuning is crucial.
The< strong>ethylamine component of the molecule provides a basic nitrogen atom that can engage in hydrogen bonding or ionic interactions, further enhancing its potential as a drug candidate. The hydrochloride salt form not only improves solubility but also ensures a more consistent and predictable pharmacokinetic profile. These properties make (R)-1-(5-methoxypyridin-2-yl)ethanamine hydrochloride a promising building block for the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (R)-configuration of the ethylamine group in this compound underscores its stereochemical specificity, which is critical for achieving optimal pharmacological outcomes. Stereoisomers can exhibit vastly different biological activities, making the precise control of chirality essential in drug development. The synthesis and characterization of enantiomerically pure compounds like (R)-1-(5-methoxypyridin-2-yl)ethanamine hydrochloride are therefore of paramount importance.
The< strong>5-methoxypyridin-2-yl group not only contributes to the compound's electronic properties but also influences its metabolic stability. Metabolic pathways play a crucial role in determining a drug's bioavailability and duration of action. By incorporating this moiety, researchers can fine-tune these properties to enhance therapeutic efficacy. Additionally, the methoxy group can serve as a handle for further functionalization, allowing for the creation of more complex molecular architectures with tailored biological activities.
Recent studies have highlighted the potential of< strong>pyridine-based compounds in addressing various therapeutic challenges. For instance, pyridine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to interact with specific neurotransmitter receptors or enzymes makes them attractive candidates for developing novel therapeutics. (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, with its unique structural features, could be explored as a lead compound or intermediate in such endeavors.
The pharmaceutical industry continually seeks innovative approaches to improve drug discovery processes. Computational methods, including molecular modeling and virtual screening, have become indispensable tools in identifying promising candidates for further investigation. The< strong>hydrochloride salt form of this compound enhances its suitability for these high-throughput screening campaigns due to its improved solubility and crystallinity. Such attributes facilitate efficient handling and analysis during early-stage drug development.
The synthesis of complex organic molecules often requires multi-step procedures involving various reaction conditions and reagents. (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride exemplifies the sophistication involved in constructing biologically relevant molecules. Advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, are employed to achieve high yields and enantiomeric purity. These methodologies are essential for producing compounds that can be safely tested in preclinical studies.
In conclusion, (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS No. 953780-71-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its< strong>pyridine core,< strong>methoxy substituent, and< strong>ethylamine functionality provide a versatile platform for designing novel therapeutic agents targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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